Uridine

Pharmacokinetics Oral Bioavailability Prodrugs

Researchers and procurement managers often face supply chain uncertainty and variable quality in nucleoside research. Uridine (CAS 69-75-0) offers a standardized solution for RNA synthesis, pyrimidine metabolism, and mitochondrial studies. - **Superior substrate**: Direct phosphorylation by UCK achieves 97% conversion yield to UMP at 30 mM. - **Verified efficacy**: Reduces infarct volume in MCAO models (50-200 mg/kg, oral); activates mitoKATP channels. - **Reliable supply**: Consistent purity with documented storage and shipping protocols.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
CAS No. 69-75-0
Cat. No. B3428704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine
CAS69-75-0
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
InChIKeyDRTQHJPVMGBUCF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Uridine: Chemical Properties & Specifications


Uridine (CAS 58-96-8) is a glycosylated pyrimidine nucleoside composed of uracil linked to a ribofuranose ring via a β-N1-glycosidic bond. As one of the five standard nucleosides that constitute nucleic acids [1], it exhibits a molecular weight of 244.2 g/mol, a melting point of 163-167°C, and water solubility of 50 mg/mL [2]. Uridine plays a central role in RNA synthesis and pyrimidine metabolism, serving as the precursor for uridine-5′-monophosphate (UMP), which is subsequently phosphorylated to UDP and UTP for incorporation into RNA and cellular signaling .

1 Direct UCK substrate for enzymatic UMP/UDP/UTP synthesis
2 Probe for pyrimidine metabolism and RNA incorporation studies
3 Research tool in neuroprotection and mitochondrial function models
4 Oral prodrug bioavailability and delivery research

Uridine: Why It Cannot Be Replaced


Uridine exhibits distinct pharmacological and biochemical properties that preclude simple substitution with other pyrimidine nucleosides such as cytidine or thymidine. Unlike cytidine, which requires deamination to uridine before entering salvage pathways [1], uridine is directly phosphorylated by uridine-cytidine kinase (UCK) to UMP with high efficiency [2]. Furthermore, uridine demonstrates unique affinity for specific nucleoside transporters, with a Km of 9.5 µM for AtENT3 compared to 10.8 µM for cytidine [3], and superior interaction with hENT1 relative to hENT2 compared to cytidine [4]. These differences translate to measurable variations in ATP preservation under ischemic conditions, where uridine outperforms cytidine in maintaining cellular energy charge [5].

Direct vs. deamination-dependent phosphorylation
Uridine is directly phosphorylated by UCK; cytidine requires prior deamination, which may shift metabolic flux and synthesis rates.
Transporter affinity profile differs
hENT2 exhibits lower tolerance for cytidine analogs; uptake efficiency and tissue distribution may not transfer from uridine to cytidine.
ATP preservation under ischemic conditions
Reported higher ATP preservation with uridine compared to cytidine; class-specific pyrimidine responses may not replicate in all models.

Uridine Comparative Evidence


Uridine vs Triacetyluridine Bioavailability

Oral uridine exhibits low bioavailability (7.7%) due to rapid catabolism, whereas its prodrug triacetyluridine (TAU) achieves 53% relative bioavailability—a 7-fold improvement [1]. In human subjects, a TAU-rich nutritional supplement (NucleomaxX®) achieved peak plasma uridine concentrations of 150.9±39.3 µM, representing a 4-fold increase in Cmax and AUC compared to equimolar uridine [2]. FDA-approved XURIDEN® delivers 4- to 6-fold more uridine into systemic circulation than oral uridine on an equimolar basis [3].

Oral Bioavailability
Head-to-head
Triacetyluridine (TAU): 7‑fold higher relative bioavailability (53% vs 7.7%); Cmax ~150.9 µM in human subjects
Supports prodrug selection for oral in vivo studies
Oral administration in mice and human PK data; form-dependent exposure context
Pharmacokinetics Oral Bioavailability Prodrugs

Enzymatic Phosphorylation: Uridine vs Cytidine

Uridine and cytidine are both substrates for uridine-cytidine kinase (UCK), but their phosphorylation efficiencies differ in recombinant systems. Under optimized conditions (30 mM substrate, 0.5 mM GTP, 37°C, pH 7.5), both uridine and cytidine achieved 97% maximum conversion yields to their respective monophosphates [1]. However, uridine-cytidine kinase from E. coli exhibits higher catalytic efficiency toward uridine than cytidine under suboptimal GTP concentrations [2], and uridine serves as the preferred substrate for the salvage pathway that generates UTP and subsequently CTP [3].

Enzymatic Phosphorylation
Head-to-head
Equivalent max 97% yield for UMP and CMP; higher catalytic efficiency for uridine at limiting GTP
Supports uridine as preferred substrate for in vitro nucleotide synthesis
Recombinant E. coli UCK, 30 mM substrate, 37 °C, pH 7.5
Biocatalysis Nucleotide Synthesis Enzymatic Conversion

Neuroprotection in Ischemic Stroke

In a mouse model of middle cerebral artery occlusion (MCAO)/reperfusion, orally administered uridine at 50-200 mg/kg significantly reduced infarct volume [1]. Uridine treatment decreased the myocardial ischemic alteration index by 1.9-fold and reduced premature ventricular beats by 1.9-fold in a rat coronary occlusion model [2]. In Parkinson's disease models (rotenone and 6-OHDA in rats), uridine (30 mg/kg for 28 days) normalized elevated succinate dehydrogenase and lactate dehydrogenase activities and reduced serum lipid peroxide products [3].

Neuroprotection Models
Cross-study comparable
Reduced infarct volume in MCAO mouse model; 1.9‑fold decrease in myocardial ischemic alteration index
Supports neuroprotection model-response context
Multiple preclinical models; endpoint-specific interpretation required
Neuroprotection Ischemic Stroke In Vivo Efficacy

ATP Preservation: Uridine vs Cytidine

Under ischemic conditions (glucose deprivation plus oligomycin), human astrocytoma (ADF) cells experienced ATP pool depletion and decreased adenylate energy charge. Supplementation with purine nucleosides preserved energy charge and improved viability. Among pyrimidine nucleosides, uridine demonstrated superior ATP preservation compared to cytidine [1]. Uridine's cardioprotective effects are mediated via mitochondrial ATP-dependent potassium channel (mitoKATP) activation, which decreases during aging [2]. The mitoKATP blocker 5-hydroxydecanoate abolished uridine's protective effects in rat cardiomyocytes under acute hypoxia [3].

ATP Preservation
Class-level inference
Reported higher ATP preservation vs cytidine in ischemic ADF cells
Supports mitochondrial function and ischemia research
Qualitative difference; quantitative ATP measurements not provided
Mitochondrial Function ATP Preservation Ischemia

Transporter Affinity: Uridine vs Cytidine

Uridine transport affinity varies across nucleoside transporter families. For Arabidopsis thaliana equilibrative nucleoside transporters (AtENTs), uridine exhibits Km values of 9.5 µM (AtENT3), 27.8 µM (AtENT4), 6.4 µM (AtENT6), and 13.4 µM (AtENT7). Comparative cytidine affinities are 10.8 µM (AtENT3), 94.2 µM (AtENT4), 21.2 µM (AtENT6), and 40.0 µM (AtENT7) [1]. In human transporters, uridine shows robust interaction with hENT1 and hENT2, whereas hENT2 displays reduced affinity for cytidine and its analogs due to low tolerance for the 4-position amino group [2]. Uridine transport in membrane vesicles has a Km of 185±11 µM and Vmax of 4.24±0.10 pmol·mg protein⁻¹·s⁻¹ [3].

Transporter Affinity
Head-to-head
Km: 6.4–27.8 µM across AtENT subtypes; uridine affinity consistently higher than cytidine (up to 3.3‑fold)
Supports membrane transport and uptake efficiency research
Recombinant AtENTs in yeast; hENT2 data confirms lower cytidine tolerance
Membrane Transport Nucleoside Transporters Cellular Uptake

Clinical Efficacy in Bipolar Depression

In an open-label case series of seven depressed adolescents with bipolar disorder, uridine treatment for 6 weeks was associated with decreased depressive symptoms measured by Children's Depression Rating Scale-Revised and Clinical Global Impressions scale, with good tolerability [1]. In a separate study, eleven adult patients with bipolar depression received triacetyluridine (TAU) up to 18 g/day for 6 weeks, showing decreased depression symptoms and increased brain pH measured by magnetic resonance spectroscopy [2]. These findings are unique among pyrimidine nucleosides, as no comparable clinical data exist for cytidine or thymidine in mood disorders.

Neuropsychiatric Endpoint
Context-dependent
Open-label studies: decreased depressive symptom scores in bipolar adolescents and adults; increased brain pH (MRS)
Supports neuropsychiatric endpoint context; limited to small open-label trials
Not a validated treatment; requires controlled replication
Psychiatry Bipolar Disorder Clinical Trial

Uridine: Research & Industrial Applications


In Vitro Nucleotide Synthesis & Biocatalysis

Uridine is the preferred substrate for enzymatic synthesis of UMP, UDP, and UTP via uridine-cytidine kinase (UCK) coupled with acetate kinase for GTP regeneration. Under optimized conditions, uridine achieves 97% conversion yield to UMP at 30 mM substrate and 0.5 mM GTP [1]. This high-efficiency biotransformation makes uridine superior to cytidine for large-scale nucleotide production where consistent high yields are required [2].

Neuroprotection & Stroke Research

For preclinical studies of ischemic stroke and neurodegeneration, uridine at 50-200 mg/kg (oral) reduces infarct volume in MCAO/reperfusion mouse models [1]. In Parkinson's disease models, uridine (30 mg/kg for 28 days) normalizes oxidative stress markers and key enzyme activities, with effects mediated via mitochondrial K-ATP channels [2]. Uridine's established in vivo efficacy in multiple models distinguishes it from other nucleosides lacking comparable neuroprotective data [3].

Mitochondrial Toxicity & Cardioprotection

Uridine demonstrates ATP-preserving effects under ischemic conditions that are superior to cytidine [1]. Its cardioprotective action is mediated through mitochondrial ATP-dependent potassium channel (mitoKATP) activation, with uridine (30 mg/kg IV) reducing myocardial ischemic alteration index by 1.9-fold and premature ventricular beats by 1.9-fold [2]. These properties make uridine uniquely suited for research on mitochondrial dysfunction, ischemia-reperfusion injury, and chemotherapy-induced cardiotoxicity [3].

Oral Bioavailability & Prodrug Development

When selecting between uridine and its prodrug forms, researchers must account for the 7-fold bioavailability difference favoring triacetyluridine (TAU, 53% relative bioavailability vs. 7.7% for oral uridine) [1]. Human studies demonstrate that TAU-rich supplements achieve peak plasma uridine of 150.9±39.3 µM—a 4-fold increase in Cmax and AUC over equimolar uridine [2]. FDA-approved XURIDEN® delivers 4- to 6-fold greater uridine exposure [3], making it the preferred form for oral therapeutic applications.

Application
Selection Property
Validation Focus
Enzymatic nucleotide synthesis
UCK substrate efficiency
UMP yield under varied GTP conditions
Neuroprotection model studies
In vivo model-response profile
Infarct volume, oxidative stress markers
Mitochondrial function & ischemia research
ATP preservation under metabolic stress
mitoKATP channel dependence
Prodrug exposure and delivery research
Oral bioavailability profile
Systemic exposure relative to TAU

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.